2,6-Difluorobenzylamine hydrochloride
CAS No.: 19064-30-3
Cat. No.: VC14203822
Molecular Formula: C7H8ClF2N
Molecular Weight: 179.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19064-30-3 |
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Molecular Formula | C7H8ClF2N |
Molecular Weight | 179.59 g/mol |
IUPAC Name | (2,6-difluorophenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H7F2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H |
Standard InChI Key | DATZDABHSKRABS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)CN)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
2,6-Difluorobenzylamine hydrochloride is the hydrochloride salt of 2,6-difluorobenzylamine, featuring a benzylamine backbone substituted with fluorine atoms at the 2 and 6 positions. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈ClF₂N | |
Molecular Weight | 193.62 g/mol | |
CAS Registry | 1956377-77-7 | |
InChI Key | Not explicitly reported | — |
Storage Conditions | 2–8°C under inert atmosphere |
The compound’s structure enhances electrophilic aromatic substitution reactivity, making it valuable for derivatization .
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride salt is typically synthesized via acidification of 2,6-difluorobenzylamine. The parent amine is produced through halogenation and amination steps:
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Halogenation:
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Amination:
Optimization Strategies
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Catalysts: Lewis acids (ZnCl₂) improve reaction efficiency .
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Green Chemistry: Solvent-free conditions and biocatalysis (nitrile hydratase) are emerging alternatives .
Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Melting Point | Not reported | — |
Boiling Point | Decomposes before boiling | |
Density | 1.197 g/mL (parent amine) | |
Solubility | Soluble in polar solvents | |
Refractive Index | 1.493 (parent amine) |
The hydrochloride salt exhibits enhanced stability compared to the free base, though it remains air-sensitive .
Applications in Pharmaceutical Chemistry
Antiviral Agents
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Dolutegravir Intermediate: Key in synthesizing HIV integrase inhibitors .
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Mechanism: The fluorine atoms enhance binding affinity to viral proteins .
Antimicrobial Development
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FtsZ Inhibitors: Serves as a precursor for benzamide derivatives targeting bacterial cell division .
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Structure-Activity: Fluorine substitution improves metabolic stability.
Agrochemicals
Hazard | Precautionary Measures | Source |
---|---|---|
Skin Corrosion | Wear nitrile gloves | |
Air Sensitivity | Store under argon/nitrogen | |
Hygroscopicity | Desiccate at ≤8°C |
GHS Classification: Skin Corrosion Category 1B .
Analytical Characterization
Spectroscopic Methods
Chromatography
Future Directions
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